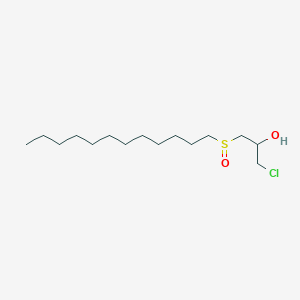![molecular formula C19H15ClN4O2 B11469340 2-(4-chlorophenyl)-4-methyl-5-(pyridin-2-ylmethyl)-1H-pyrazolo[4,3-c]pyridine-3,6(2H,5H)-dione](/img/structure/B11469340.png)
2-(4-chlorophenyl)-4-methyl-5-(pyridin-2-ylmethyl)-1H-pyrazolo[4,3-c]pyridine-3,6(2H,5H)-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-chlorophenyl)-4-methyl-5-(pyridin-2-ylmethyl)-1H-pyrazolo[4,3-c]pyridine-3,6(2H,5H)-dione is a complex organic compound that belongs to the class of pyrazolo[4,3-c]pyridines. This compound is characterized by its unique structure, which includes a chlorophenyl group, a pyridinylmethyl group, and a pyrazolo[4,3-c]pyridine core. It has garnered significant interest in the fields of medicinal chemistry and pharmaceutical research due to its potential biological activities.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-chlorophenyl)-4-methyl-5-(pyridin-2-ylmethyl)-1H-pyrazolo[4,3-c]pyridine-3,6(2H,5H)-dione typically involves multi-step reactions starting from readily available starting materials. One common synthetic route involves the following steps:
Formation of the Pyrazole Core: The initial step involves the formation of the pyrazole core through the cyclization of appropriate hydrazine derivatives with β-ketoesters under acidic or basic conditions.
Introduction of the Chlorophenyl Group: The chlorophenyl group is introduced via electrophilic aromatic substitution reactions using chlorobenzene derivatives.
Formation of the Pyridine Ring: The pyridine ring is constructed through cyclization reactions involving pyridine derivatives and suitable electrophiles.
Final Cyclization and Functionalization: The final step involves the cyclization of the intermediate compounds to form the pyrazolo[4,3-c]pyridine core, followed by functionalization to introduce the methyl and pyridinylmethyl groups.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts, solvents, and reaction conditions are carefully selected to maximize yield and minimize waste.
化学反応の分析
Types of Reactions
2-(4-chlorophenyl)-4-methyl-5-(pyridin-2-ylmethyl)-1H-pyrazolo[4,3-c]pyridine-3,6(2H,5H)-dione undergoes various chemical reactions, including:
Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols or other reduced forms.
Common Reagents and Conditions
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under appropriate conditions.
Major Products
The major products formed from these reactions include oxidized derivatives, reduced alcohols, and substituted analogs with various functional groups.
科学的研究の応用
2-(4-chlorophenyl)-4-methyl-5-(pyridin-2-ylmethyl)-1H-pyrazolo[4,3-c]pyridine-3,6(2H,5H)-dione has a wide range of scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as a therapeutic agent due to its unique structure and biological activity.
Biological Studies: It is used in studies exploring its effects on various biological pathways and targets, including enzyme inhibition and receptor binding.
Pharmaceutical Research: The compound serves as a lead compound for the development of new drugs with improved efficacy and safety profiles.
Material Science: Its unique chemical properties make it a candidate for the development of novel materials with specific functionalities.
作用機序
The mechanism of action of 2-(4-chlorophenyl)-4-methyl-5-(pyridin-2-ylmethyl)-1H-pyrazolo[4,3-c]pyridine-3,6(2H,5H)-dione involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound targets enzymes and receptors involved in key biological processes, such as signal transduction and metabolic regulation.
Pathways Involved: It modulates pathways related to cell proliferation, apoptosis, and inflammation, contributing to its potential therapeutic effects.
類似化合物との比較
Similar Compounds
Imidazo[1,2-a]pyridines: These compounds share a similar core structure and exhibit comparable biological activities.
Benzanilides: Compounds with an anilide group and similar aromatic structures.
Pyrazolo[4,3-c]pyridines: Other derivatives of this class with varying substituents and functional groups.
Uniqueness
2-(4-chlorophenyl)-4-methyl-5-(pyridin-2-ylmethyl)-1H-pyrazolo[4,3-c]pyridine-3,6(2H,5H)-dione stands out due to its specific combination of functional groups, which confer unique chemical and biological properties
特性
分子式 |
C19H15ClN4O2 |
|---|---|
分子量 |
366.8 g/mol |
IUPAC名 |
2-(4-chlorophenyl)-4-methyl-5-(pyridin-2-ylmethyl)-1H-pyrazolo[4,3-c]pyridine-3,6-dione |
InChI |
InChI=1S/C19H15ClN4O2/c1-12-18-16(10-17(25)23(12)11-14-4-2-3-9-21-14)22-24(19(18)26)15-7-5-13(20)6-8-15/h2-10,22H,11H2,1H3 |
InChIキー |
RRXPOWJDZVMMFU-UHFFFAOYSA-N |
正規SMILES |
CC1=C2C(=CC(=O)N1CC3=CC=CC=N3)NN(C2=O)C4=CC=C(C=C4)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![6-(3-methoxyphenyl)-5-(4-methoxyphenyl)-1-methyl-1H-pyrrolo[2,3-d]pyrimidine-2,4(3H,7H)-dione](/img/structure/B11469257.png)
![2-(5-fluoro-1H-indol-3-yl)-N-({5-[(7-methoxy-1,3-benzodioxol-5-yl)methyl]-4,5-dihydro-1,2-oxazol-3-yl}methyl)ethanamine](/img/structure/B11469264.png)
![N'-[(E)-(4-fluorophenyl)methylidene]-5-(7-methoxy-1,3-benzodioxol-5-yl)-4-methyl-4,5-dihydro-1,2-oxazole-3-carbohydrazide](/img/structure/B11469270.png)
![4-(1,3-Benzodioxol-5-yl)-1-(4-fluorophenyl)-3,6-dimethyl-1,4-dihydropyrazolo[3,4-d][1,3]thiazine](/img/structure/B11469273.png)
![Ethyl 4-(2,5-dioxo-3-{[1-(thiophen-2-ylcarbonyl)piperidin-4-yl]amino}pyrrolidin-1-yl)benzoate](/img/structure/B11469274.png)
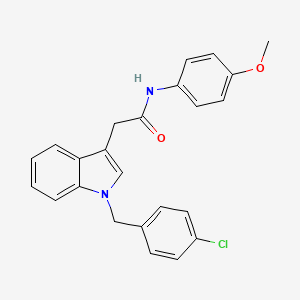
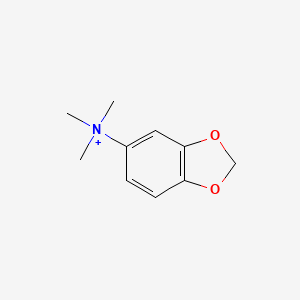
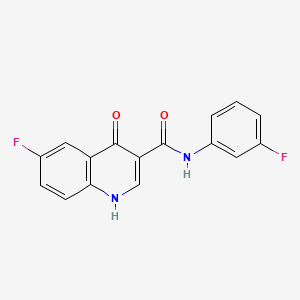
![2,4-dichloro-N-(1,1,1,3,3,3-hexafluoro-2-{[4-(trifluoromethyl)phenyl]amino}propan-2-yl)benzamide](/img/structure/B11469300.png)
![4-fluorophenyl [(Z)-(dipropan-2-ylamino)(fluoro)methylidene]carbamate](/img/structure/B11469302.png)
![7-(3-Hydroxyphenyl)-5-oxo-3-phenyl-4,5,6,7-tetrahydrothieno[3,2-b]pyridine-2-carboxylic acid](/img/structure/B11469318.png)
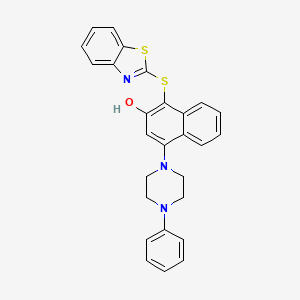
![2-{4-phenyl-6-[(E)-2-(3,4,5-trimethoxyphenyl)ethenyl]-1,3,5-triazin-2-yl}phenol](/img/structure/B11469334.png)
